molecular formula C18H20O3 B14352864 Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate CAS No. 93903-49-2

Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate

Cat. No.: B14352864
CAS No.: 93903-49-2
M. Wt: 284.3 g/mol
InChI Key: UUSBCXBWDLSLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate typically involves the esterification of 4-hydroxybiphenyl with propanoic acid in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with various biological pathways. The biphenyl group is known to engage in hydrophobic interactions with proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-[([1,1’-biphenyl]-4-yl)oxy]propanoate is unique due to its specific biphenyl structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

93903-49-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

propyl 2-(4-phenylphenoxy)propanoate

InChI

InChI=1S/C18H20O3/c1-3-13-20-18(19)14(2)21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3

InChI Key

UUSBCXBWDLSLQZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.